2-methyl-3-[morpholin-4-yl(pyridin-2-yl)methyl]-1H-indole

Catalog No.
S12612341
CAS No.
M.F
C19H21N3O
M. Wt
307.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-methyl-3-[morpholin-4-yl(pyridin-2-yl)methyl]-1H...

Product Name

2-methyl-3-[morpholin-4-yl(pyridin-2-yl)methyl]-1H-indole

IUPAC Name

4-[(2-methyl-1H-indol-3-yl)-pyridin-2-ylmethyl]morpholine

Molecular Formula

C19H21N3O

Molecular Weight

307.4 g/mol

InChI

InChI=1S/C19H21N3O/c1-14-18(15-6-2-3-7-16(15)21-14)19(17-8-4-5-9-20-17)22-10-12-23-13-11-22/h2-9,19,21H,10-13H2,1H3

InChI Key

GGLJXDQDSWMYGE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=N3)N4CCOCC4

2-methyl-3-[morpholin-4-yl(pyridin-2-yl)methyl]-1H-indole is a complex organic compound characterized by its unique structure, which comprises an indole core substituted with a morpholine and pyridine moiety. The molecular formula for this compound is C19H21N3O, and its molecular weight is approximately 307.4 g/mol. The compound's IUPAC name is 4-[(2-methyl-1H-indol-3-yl)-pyridin-2-ylmethyl]morpholine, indicating the presence of both a methyl group on the indole and a morpholine ring connected to a pyridine ring through a methylene bridge.

  • Oxidation: It can be oxidized using agents such as potassium permanganate or chromium trioxide, potentially yielding ketones or carboxylic acids as products.
  • Reduction: Reduction reactions can be performed with lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
  • Substitution: Nucleophilic substitution reactions are possible at the pyridine and morpholine groups, allowing for further functionalization of the molecule.

The specific reaction conditions and reagents used can significantly influence the major products formed from these reactions .

2-methyl-3-[morpholin-4-yl(pyridin-2-yl)methyl]-1H-indole has been investigated for its biological properties, including:

  • Antiviral Activity: The compound has shown potential in inhibiting viral replication, making it a candidate for further study in antiviral drug development.
  • Anticancer Properties: Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines, suggesting its utility in oncology.
  • Antimicrobial Activity: It has been noted for its ability to inhibit the growth of certain bacteria and fungi, which positions it as a promising agent in combating infections .

The synthesis of 2-methyl-3-[morpholin-4-yl(pyridin-2-yl)methyl]-1H-indole typically involves several steps starting from readily available precursors. One common method is the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole framework. Additional steps may include:

  • Formation of the indole core.
  • Introduction of the pyridine and morpholine substituents through nucleophilic substitution or other coupling reactions.
  • Purification and characterization of the final product .

This compound has several applications across various fields:

  • Medicinal Chemistry: It serves as a scaffold for developing new pharmaceuticals targeting viral infections and cancer.
  • Material Science: Its unique structure allows for potential use in developing new materials with specific electronic or optical properties.
  • Catalysis: 2-methyl-3-[morpholin-4-yl(pyridin-2-yl)methyl]-1H-indole can act as a catalyst in various organic reactions due to its functional groups .

Studies on the interaction of this compound with biological targets have shown that it may act as an enzyme inhibitor by binding to active sites of specific enzymes. For instance, it has been suggested that it could inhibit alarmone synthetases involved in bacterial persistence mechanisms. This interaction may lead to enhanced antibiotic efficacy against resistant strains .

Several compounds share structural similarities with 2-methyl-3-[morpholin-4-yl(pyridin-2-yl)methyl]-1H-indole. Here are some notable examples:

Compound NameStructureBiological Activity
1-MethylindolestructureAntimicrobial
3-(Pyridin-2-yl)indolestructureAnticancer
Morpholine derivativesstructureEnzyme inhibitors

Uniqueness

What distinguishes 2-methyl-3-[morpholin-4-yl(pyridin-2-yl)methyl]-1H-indole from these similar compounds is its dual functionality stemming from both the morpholine and pyridine groups, which enhance its potential interactions with biological targets compared to simpler indole derivatives. This structural complexity may contribute to its diverse biological activities and applications in medicinal chemistry .

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

307.168462302 g/mol

Monoisotopic Mass

307.168462302 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

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